trans-2-(Quinolin-8-yloxy)cyclopentan-1-ol
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Overview
Description
trans-2-(Quinolin-8-yloxy)cyclopentan-1-ol is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a quinoline moiety attached to a cyclopentanol ring, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(Quinolin-8-yloxy)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as quinoline and cyclopentanol.
Formation of Quinolin-8-yloxy Intermediate: The quinoline is first functionalized to introduce an 8-yloxy group. This can be achieved through nucleophilic substitution reactions.
Cyclopentanol Derivatization: The cyclopentanol is then derivatized to introduce the desired stereochemistry at the 1 and 2 positions.
Coupling Reaction: The final step involves coupling the quinolin-8-yloxy intermediate with the derivatized cyclopentanol under suitable reaction conditions, such as the presence of a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes:
Selection of Solvents: Choosing appropriate solvents that can dissolve both reactants and facilitate the reaction.
Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
trans-2-(Quinolin-8-yloxy)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products Formed
Oxidation: Formation of quinolin-8-yloxycyclopentanone.
Reduction: Formation of tetrahydroquinolin-8-yloxycyclopentanol.
Substitution: Introduction of various functional groups at the quinoline ring, leading to derivatives with different properties.
Scientific Research Applications
trans-2-(Quinolin-8-yloxy)cyclopentan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as chiral catalysts and sensors.
Mechanism of Action
The mechanism of action of trans-2-(Quinolin-8-yloxy)cyclopentan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, depending on its application.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-Cyclohexane-1,2-diamine: A chiral diamine used in asymmetric synthesis.
Quinolin-8-ol: A quinoline derivative with antimicrobial properties.
Cyclopentanol: A simple cyclopentane derivative with a hydroxyl group.
Uniqueness
trans-2-(Quinolin-8-yloxy)cyclopentan-1-ol is unique due to its combination of a quinoline moiety and a chiral cyclopentanol ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(1R,2R)-2-quinolin-8-yloxycyclopentan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c16-11-6-2-7-12(11)17-13-8-1-4-10-5-3-9-15-14(10)13/h1,3-5,8-9,11-12,16H,2,6-7H2/t11-,12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWJIYXJDOYWQS-VXGBXAGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)OC2=CC=CC3=C2N=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)OC2=CC=CC3=C2N=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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